

Application Note: Experimental Design for Alexamorelin Met 1 Research

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Compound of Interest

Compound Name: Alexamorelin Met 1

Cat. No.: B1574884

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Introduction & Scientific Context

Alexamorelin (Ala-His-D-2-MeTrp-Ala-Trp-D-Phe-Lys-NH₂) is a potent synthetic hexarelin-analogue peptide that functions as a Growth Hormone Secretagogue Receptor 1a (GHS-R1a) agonist.^[1] While the parent compound is the primary pharmacological agent, its metabolic fate is critical for pharmacokinetics (PK), doping control, and toxicology.

Alexamorelin Met 1 (identified in research contexts as the tetrapeptide fragment D-2-MeTrp-Ala-Trp-D-Phe) represents a specific metabolic degradation product.^{[1][2][3]} Unlike the primary bioactive metabolite Hexarelin (formed by N-terminal des-alanylation), Met 1 represents a further downstream core fragment.^[1] Researching Met 1 is essential for:

- Doping Control: Establishing long-term retrospective biomarkers for Alexamorelin abuse.^[1]
- Stability Profiling: Understanding the proteolytic susceptibility of the central pharmacophore.
- Activity Screening: Determining if retained core fragments possess residual GHS-R1a affinity or off-target effects.^[1]

This guide provides a rigorous experimental framework for synthesizing, detecting, and characterizing **Alexamorelin Met 1**.

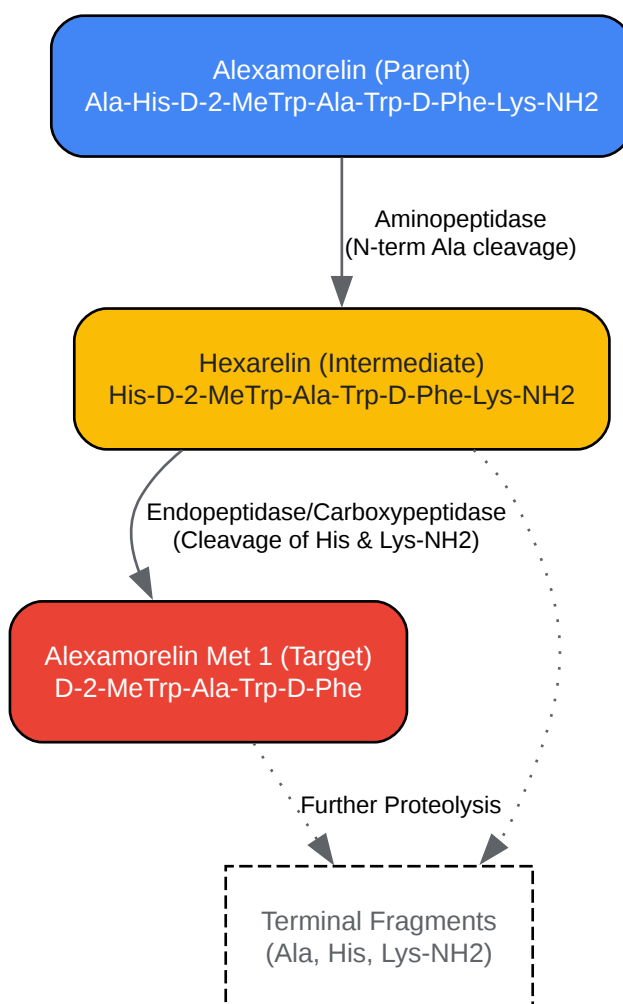
Experimental Design Strategy

The research workflow is divided into three phases, ensuring a closed-loop validation of the molecule.

Phase	Objective	Key Methodology
I. Generation & Isolation	Produce Met 1 biologically and synthetically.	Microsomal Incubation, SPE Extraction.
II. Analytical Validation	Quantify and confirm structure.	LC-HRMS/MS (Orbitrap/Q-TOF).[1][4]
III. Functional Characterization	Assess biological relevance.	GHS-R1a Calcium Flux Assay.

Metabolic Pathway Visualization

The following diagram illustrates the hypothesized degradation pathway leading to **Alexamorelin Met 1**, highlighting the proteolytic cleavage sites.



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Figure 1: Putative metabolic pathway of Alexamorelin degrading into the stable core fragment Met 1.[1][5]

Detailed Experimental Protocols

Protocol A: Reconstitution & Standard Handling

Critical Step: Peptides are prone to adsorption and hydrolysis. Proper handling is non-negotiable.

- Lyophilized Storage: Store **Alexamorelin Met 1** powder at -20°C , desiccated.
- Solvent: Reconstitute in 1% Acetic Acid or 0.1% TFA in water (pH ~3-4) to minimize oxidation of the Tryptophan residues. Avoid pure water (pH >6 can accelerate oxidation) or DMSO

(unless for immediate cellular assays).[1]

- Concentration: Prepare a 1 mM stock solution. Aliquot into low-bind polypropylene tubes (20 μ L/tube) and freeze at -80°C . Do not freeze-thaw more than once.

Protocol B: In Vitro Metabolic Stability Assay

Objective: To observe the formation of Met 1 from the parent compound in a physiological system.

Materials:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-DH).[1]
- Reaction Buffer: 100 mM Phosphate Buffer (pH 7.4).[1]

Procedure:

- Pre-incubation: Mix 190 μ L of HLM (final conc. 0.5 mg/mL) in Phosphate Buffer. Pre-warm at 37°C for 5 min.
- Initiation: Add 2 μ L of Alexamorelin stock (final conc. 10 μ M). Initiate reaction by adding 10 μ L of NADPH system.
- Time-Course: Incubate at 37°C with gentle shaking.
- Sampling: At T = 0, 15, 30, 60, 120, and 240 min, remove 50 μ L aliquots.
- Quenching: Immediately transfer aliquot into 150 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid) and internal standard (e.g., d5-Hexarelin).
- Extraction: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C . Collect supernatant for LC-MS analysis.

Protocol C: LC-HRMS Identification of Met 1

Objective: Specific detection of the Met 1 tetrapeptide.[1]

Instrument: Q-Exactive Orbitrap or equivalent Q-TOF.[1] Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm).

LC Parameters:

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - 0-1 min: 5% B (Isocratic hold)[1]
 - 1-10 min: 5% -> 60% B (Linear gradient)[1]
 - 10-12 min: 95% B (Wash)[1]

MS Parameters (Targeted SIM / dd-MS2):

- Polarity: Positive (+).[1]
- Precursor Ion (Target): Calculate exact mass for D-2-MeTrp-Ala-Trp-D-Phe.[1]
 - Formula: \sim C₃₅H₃₇N₇O₅ (Estimate based on residues).[1]
 - Calculation:
 - D-2-MeTrp residue: \sim 200.2 Da[1]
 - Ala residue: 71.0 Da
 - Trp residue: 186.1 Da
 - D-Phe residue: 147.1 Da[1]

- Termini (H + OH): 18.0 Da[1]
- Approx [M+H]⁺: ~623.3 Da (Verify with exact calculator).[1]
- Inclusion List: Include parent Alexamorelin ([M+2H]²⁺ ~479.8), Hexarelin, and Met 1.

Protocol D: GHS-R1a Bioactivity Screening (Calcium Flux)

Objective: Determine if Met 1 retains agonist activity.[1]

Cell Line: CHO-K1 or HEK293 stably expressing human GHS-R1a. Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Workflow:

- Seeding: Plate cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.
- Dye Loading: Aspirate media, add Loading Buffer (HBSS + 20 mM HEPES + Calcium 6 dye). Incubate 1h at 37°C.
- Compound Prep: Prepare serial dilutions of:
 - Control: Ghrelin (1 nM - 1 μM).[1]
 - Test: **Alexamorelin Met 1** (1 nM - 10 μM).
- Measurement: Transfer plate to FLIPR Tetra. Inject compounds and monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
- Analysis: Plot Max-Min Fluorescence vs. Log[Concentration]. Calculate EC50.

Data Reporting & Visualization

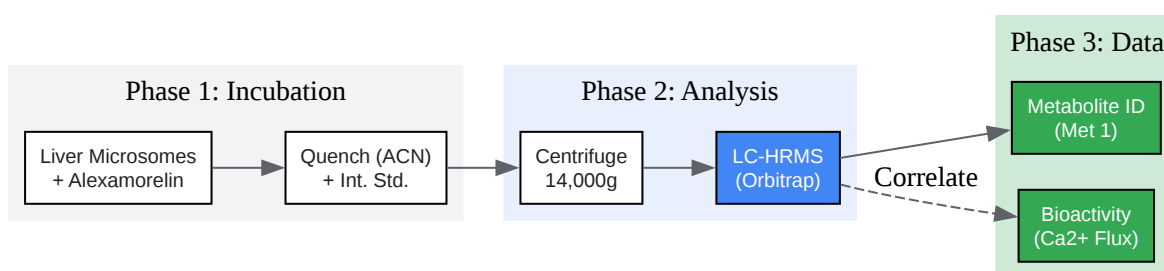
Expected Mass Spectrometry Data

Researchers should construct a transition table similar to the one below for MRM (Multiple Reaction Monitoring) or PRM setup.

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Retention Time (min)
Alexamorelin	479.8 ([M+2H] ²⁺)	Specific fragment	Specific fragment	6.5
Hexarelin	444.2 ([M+2H] ²⁺)	Specific fragment	Specific fragment	6.2
Met 1	623.3 ([M+H] ⁺)*	159.1 (Trp immonium)	130.1 (Indole)	5.1

*Note: Exact m/z must be calculated based on the precise isotopic mass of the synthesized standard.

Experimental Workflow Diagram



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Figure 2: Integrated experimental workflow for the generation, extraction, and validation of **Alexamorelin Met 1**.^[1]

References

- Broglio, F., et al. (2000). "Endocrine activities of alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH₂), a synthetic GH secretagogue, in humans."^[1] European Journal of Endocrinology. [Link](#)

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- PubChem Compound Summary. "Alexamorelin." National Center for Biotechnology Information. [Link\[1\]](#)
- TargetMol. "**Alexamorelin Met 1** Product Sheet." (Reference for commercial availability of the specific metabolite standard). [Link\[1\]](#)

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